2-Chloro-4-cyanobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of “2-Chloro-4-cyanobenzoic acid” is not explicitly mentioned in the available resources. However, similar compounds like “4-Cyanobenzoic acid” can be synthesized by heating benzoic acid with HNO3 and H2SO43. Please consult a chemistry professional or a trusted source for the exact synthesis process.
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-cyanobenzoic acid” is not directly available. However, the molecular formula is C8H4ClNO24. For a detailed molecular structure, please refer to a trusted chemical database or a chemistry professional.
Scientific Research Applications
Tautomeric Equilibria Study : 2-Cyanobenzoic acids, closely related to 2-Chloro-4-cyanobenzoic acid, show interesting tautomeric equilibria in gas, solution, and solid phases. These equilibria were studied using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, highlighting their importance in various scientific fields (Iglesias, Ruiz, & Allegretti, 2012).
Molecular Salts and Cocrystals : Research on 2-Chloro-4-nitrobenzoic acid, a compound structurally similar to 2-Chloro-4-cyanobenzoic acid, demonstrated its use as an antiviral agent and in immune deficiency diseases. A study explored its molecular salts and cocrystals, emphasizing the role of halogen bonds in these structures, which could be relevant for the design of pharmaceuticals and materials (Oruganti et al., 2017).
Heterocyclic Synthesis : 4-Chloro-2-fluoro-5-nitrobenzoic acid, with functional groups similar to those in 2-Chloro-4-cyanobenzoic acid, has been used as a building block for synthesizing various nitrogenous heterocycles, which are important in drug discovery. This compound facilitated the preparation of benzimidazoles, benzotriazoles, and other heterocycles (Křupková et al., 2013).
Photodecomposition Studies : Studies on chlorobenzoic acids, which share a chloro-substituent with 2-Chloro-4-cyanobenzoic acid, revealed their behavior under ultraviolet irradiation. This research could be relevant for understanding the photostability and decomposition pathways of similar compounds (Crosby & Leitis, 1969).
Polymorphic Systems Study : The polymorphic system of 2-chloro-4-nitrobenzoic acid, structurally related to 2-Chloro-4-cyanobenzoic acid, was investigated, providing insights into the solid-state behavior and crystal structures of such compounds (Barsky et al., 2008).
Fluorescent Emission in Coordination Polymers : A study on the coordination polymer of 4-cyanobenzoic acid, which shares the cyanobenzoic acid moiety with 2-Chloro-4-cyanobenzoic acid, showed strong blue fluorescent emission. This research suggests potential applications in materials science and sensing technologies (Yuan et al., 2001).
Future Directions
Please note that this information is based on the available resources and may not be fully accurate or complete. For detailed and accurate information, please refer to a trusted chemical database or consult a chemistry professional.
properties
IUPAC Name |
2-chloro-4-cyanobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTROYYKGGOPEPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyanobenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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